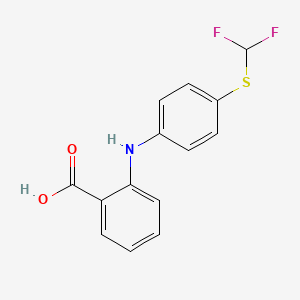

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Description

Propriétés

IUPAC Name |

2-[4-(difluoromethylsulfanyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2S/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEFJYIAABWDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199632 | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51679-50-6 | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- typically involves the reaction of anthranilic acid with a difluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide, tetrahydrofuran.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Sulfoxides and Sulfones: Formed from oxidation reactions.

Thiol Derivatives: Formed from reduction reactions.

Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Synthesis of Anthranilic Acid Derivatives

The synthesis of anthranilic acid derivatives typically involves the modification of the anthranilic acid structure to enhance its biological properties. The compound N-(p-((difluoromethyl)thio)phenyl)- is synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions. These methods allow for the introduction of functional groups that can significantly alter the compound's activity.

Antibacterial Activity

Studies have demonstrated that anthranilic acid derivatives exhibit notable antibacterial properties. For instance, compounds derived from anthranilic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In a study, several analogues were tested for their minimum inhibitory concentration (MIC) values, revealing promising antibacterial activity:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 125 | Staphylococcus aureus |

| Compound B | 250 | Pseudomonas aeruginosa |

| Compound C | 500 | Bacillus subtilis |

These findings underscore the potential of anthranilic acid derivatives in developing new antibacterial agents .

Antifungal Activity

Anthranilic acid derivatives have also been evaluated for their antifungal properties. A recent study highlighted the antifungal efficacy of a series of menthol-derived compounds containing a thioether moiety, which includes derivatives of anthranilic acid:

| Compound | Inhibition Rate (%) | Fungal Strain |

|---|---|---|

| Compound D | 93.3 | Physalospora piricola |

| Compound E | 86.5 | Gibberella zeae |

| Compound F | 90.5 | Colleterichum orbiculare |

These compounds exhibited inhibition rates superior to commercial fungicides, indicating their potential as effective antifungal agents .

Antitumor Activity

The antitumor properties of anthranilic acid derivatives are another area of active research. Certain derivatives have been shown to inhibit tumor cell growth through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways. For example, one study reported that specific analogues demonstrated IC50 values ranging from 1.5 to 19.5 μM against various cancer cell lines .

Agricultural Applications

Anthranilic acid derivatives are increasingly being explored for their utility in agriculture, particularly as insecticides and fungicides. A patent has described the use of anthranilamides in combination with fungicides to enhance pest control efficacy:

- Insecticidal Activity : These compounds have shown effectiveness against a variety of pests, making them suitable candidates for integrated pest management strategies.

- Fungicidal Activity : The combination of anthranilamides with existing fungicides has been reported to improve the overall efficacy against phytopathogenic fungi .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of anthranilic acid derivatives were tested against multiple bacterial strains to determine their antibacterial efficacy. The results indicated that certain modifications led to significantly lower MIC values compared to the parent compound, highlighting the importance of structural optimization.

Case Study 2: Antifungal Development

A research team developed a new class of antifungal agents based on anthranilic acid derivatives that showed broad-spectrum activity against common agricultural pathogens. The study utilized structure-activity relationship (SAR) analysis to identify key functional groups responsible for enhanced activity.

Mécanisme D'action

The mechanism of action of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Anthranilic Acid Derivatives

Para-Substituted Derivatives

- N-(4-Trifluoromethylphenyl)anthranilic acid :

This derivative (IC₅₀ = 6.0 µM) exhibits high potency in blocking calcium-activated chloride channels (CaCCs), attributed to the electron-withdrawing trifluoromethyl (-CF₃) group enhancing hydrophobic interactions . - N-(4-Nitrophenyl)anthranilic acid: Substitution with a nitro (-NO₂) group at the para position reduces potency compared to -CF₃, highlighting the importance of hydrophobicity over electron withdrawal alone .

Meta-Substituted Derivatives

- Flufenamic Acid (N-(3-Trifluoromethylphenyl)anthranilic acid) :

A clinically used NSAID with meta-CF₃ substitution. The meta position reduces CaCC blocking efficacy compared to para-substituted analogs, underscoring positional sensitivity in target engagement . - N-(3-Chlorophenyl)anthranilic acid :

Meta-chlorine substitution is associated with lower anti-inflammatory activity, suggesting para substitution optimizes steric alignment with biological targets .

Physicochemical Properties

Melting Points and Solubility

- Derivatives like N-(4-trifluoromethylphenyl)anthranilic acid and N-(4-nitrophenyl)anthranilic acid exhibit melting points between 134–190°C, typical for crystalline aromatic acids .

- The difluoromethylthio group’s larger van der Waals volume may lower melting points compared to -CF₃ due to reduced crystal packing efficiency.

Spectral Characterization

Data Tables

Table 1: Substituent Effects on CaCC Blocking Potency

Table 2: Physicochemical Properties of Selected Derivatives

| Compound | Molecular Formula | Melting Point (°C) | logP* |

|---|---|---|---|

| N-(4-Trifluoromethylphenyl)-anthranilic acid | C₁₄H₁₀F₃NO₂ | 162–165 | 3.8 |

| N-(3-Chlorophenyl)anthranilic acid | C₁₃H₁₀ClNO₂ | 190 | 3.2 |

| Flufenamic Acid | C₁₄H₁₀F₃NO₂ | 168–170 | 4.1 |

| Target Compound (Difluoromethylthio) | C₁₄H₁₀F₂NO₂S | N/A | ~4.5† |

*Predicted using substituent contributions; †Estimated higher than -CF₃ due to sulfur.

Activité Biologique

Anthranilic acid, specifically the derivative N-(p-((difluoromethyl)thio)phenyl)-, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is characterized by its unique structure which includes a difluoromethylthio group attached to the phenyl ring of anthranilic acid. Its chemical formula is . The presence of the difluoromethyl group enhances its biological activity by modifying its interaction with biological targets.

Target Enzymes

This compound primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans. These enzymes play crucial roles in neurotransmitter metabolism and neuromodulation, suggesting that anthranilic acid derivatives could influence neurological functions.

Biochemical Pathways

Anthranilic acid derivatives are involved in various biochemical pathways that include:

- Antibacterial activity : Inhibition of bacterial growth, notably against Legionella pneumophila.

- Anticancer properties : Potential to inhibit cancer cell growth through modulation of specific gene expressions and pathways .

- P-glycoprotein inhibition : This property may help in overcoming drug resistance in cancer cells.

Result of Action

The biological effects of anthranilic acid derivatives can vary significantly based on their specific structure and target interactions. For instance, certain derivatives have shown the ability to prevent albumin denaturation, which is associated with anti-inflammatory effects.

Pharmacokinetics

Anthranilic acid is known for its good solubility in water, which enhances its bioavailability. This property is critical for its effectiveness in therapeutic applications. The compound's pharmacokinetic profile indicates that it can be absorbed well in the gastrointestinal tract, with a high human intestinal absorption (HIA) value between 97% and 99% reported for various derivatives .

Antimicrobial Activity

Anthranilic acid derivatives have demonstrated significant antimicrobial properties. For example:

- Against Legionella pneumophila : Studies indicate that anthranilic acid can inhibit bacterial growth through mechanisms involving tryptophan biosynthesis pathways .

Anticancer Activity

Research has identified anthranilic acid derivatives as promising candidates in cancer therapy:

- Inhibition of Pancreatic Cancer Cells : One study found that these compounds could reduce pancreatic cancer cell growth when used alone or in combination with other agents like DFMO (difluoromethylornithine) .

- Gene Expression Modulation : The most potent derivatives were shown to decrease c-Myc expression while increasing p21 expression, indicating a potential mechanism for tumor suppression .

Cytotoxicity Studies

Table 1 summarizes cytotoxicity data against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Anthranilic Acid Derivative 1 | K562 (CML) | 15.3 ± 0.65 |

| Anthranilic Acid Derivative 2 | MCF7 (Breast) | 35.7 ± 1.49 |

| Anthranilic Acid N-(p-((difluoromethyl)thio)phenyl)- | Pancreatic Cancer | Not specified |

These results indicate varying degrees of cytotoxicity against different cancer types, highlighting the potential for targeted therapies using these compounds.

Case Studies

- Pancreatic Cancer Research : A study conducted at Sanford Burnham Prebys Medical Discovery Institute screened anthranilic acid derivatives and identified several compounds that inhibited FUBP1-FUSE interactions, leading to reduced growth of pancreatic cancer cells .

- Beta-Amyloid Inhibition : Another investigation focused on N-phenyl anthranilic acid analogs for their ability to inhibit beta-amyloid aggregation, a key factor in Alzheimer's disease progression. These studies contribute to understanding how structural modifications can enhance therapeutic efficacy against neurodegenerative diseases .

Q & A

Q. What synthetic routes are recommended for N-(p-((difluoromethyl)thio)phenyl)-anthranilic acid, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions between anthranilic acid derivatives and functionalized aryl halides or thiol precursors. A typical approach involves reacting anthranilic acid with a p-substituted phenyl reagent (e.g., p-((difluoromethyl)thio)phenyl chloride) in tetrahydrofuran (THF) or dimethylformamide (DMF) using triethylamine as a base. Optimization includes controlling stoichiometry (1:1 molar ratio), reaction time (12–24 hours), and temperature (room temperature to 60°C). Purification via recrystallization (acetonitrile or ethanol) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

- FT-IR : To confirm carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- ¹H/¹³C NMR : For aromatic proton environments and substituent assignment (e.g., difluoromethylthio group at δ 6.5–7.5 ppm).

- LC-MS/MS : To verify molecular weight (e.g., [M+H]+ peak) and purity (>95%).

- Elemental Analysis : To validate empirical formula consistency .

Q. How can stability be assessed under experimental and storage conditions?

Conduct forced degradation studies:

- Thermal stability : Heat at 40–60°C for 1–7 days.

- Photostability : Expose to UV light (ICH Q1B guidelines).

- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the difluoromethylthio substituent influence lipophilicity and target binding compared to other halogenated analogs?

The difluoromethylthio group enhances lipophilicity (logP) due to fluorine’s electronegativity and sulfur’s polarizability, improving membrane permeability. Compared to trifluoromethyl or chloro analogs, it may exhibit stronger van der Waals interactions in hydrophobic enzyme pockets. Computational tools like COSMO-RS predict logP, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .

Q. What in vitro and in silico strategies elucidate its mechanism in modulating inflammatory pathways?

- In vitro : Use COX-1/COX-2 inhibition assays (enzyme immunoassays) and cytokine profiling (ELISA for IL-6, TNF-α).

- In silico : Perform molecular docking (AutoDock Vina) to predict interactions with cyclooxygenase active sites. MD simulations (GROMACS) assess binding stability over time .

Q. How to design SAR studies evaluating the difluoromethylthio group’s contribution to bioactivity?

- Synthesize analogs with variations in the substituent (e.g., -SCH₂F, -SCF₃, -Cl).

- Test in standardized bioassays (e.g., IC₅₀ in anti-inflammatory or antimicrobial models).

- Use multivariate analysis (PCA or PLS) to correlate structural features (Hammett σ, π parameters) with activity .

Q. What strategies resolve contradictions in reported bioactivity data for anthranilic acid derivatives?

- Standardize assay protocols (e.g., cell line selection, incubation time).

- Validate results across multiple labs using blinded replicates.

- Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. How does the difluoromethylthio group impact metabolic stability and pharmacokinetics?

Q. Which purification techniques are optimal for isolating this compound from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.